Ethyl 3-bromo-2,2-diethoxypropanoate CAS number and properties
Ethyl 3-bromo-2,2-diethoxypropanoate CAS number and properties
An In-Depth Technical Guide to Ethyl 3-bromo-2,2-diethoxypropanoate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Ethyl 3-bromo-2,2-diethoxypropanoate, a versatile bifunctional reagent for advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical properties, plausible synthetic routes, core reactivity, and strategic applications, grounding all information in established chemical principles.
Core Chemical Identity and Physicochemical Properties
Ethyl 3-bromo-2,2-diethoxypropanoate (CAS No. 79172-42-2) is a valuable synthetic intermediate whose utility stems from its unique combination of a reactive primary bromide and a stable ketone-protecting group within a compact three-carbon framework.[1] Its identity as a "methylselenopyruvate intermediate" points to its specialized role in biochemical and medicinal chemistry applications.[1]
The key physicochemical properties are summarized below for rapid reference and experimental planning.
| Property | Value | Source(s) |
| CAS Number | 79172-42-2 | [1] |
| Molecular Formula | C₉H₁₇BrO₄ | [1] |
| Molecular Weight | 269.13 g/mol | [1] |
| IUPAC Name | ethyl 3-bromo-2,2-diethoxypropanoate | N/A |
| Alternate Names | 3-Bromo-2,2-diethoxy-propanoic Acid Ethyl Ester | [1] |
| Appearance | Colorless Liquid (presumed) | N/A |
Synthesis Strategy: A Proposed Route
Step 1: Synthesis of the Precursor, Ethyl 2,2-diethoxypropanoate
The logical precursor is Ethyl 2,2-diethoxypropanoate (CAS 7476-20-2).[2][3] This intermediate is synthesized from Ethyl Pyruvate via acid-catalyzed acetalization. The reaction with triethyl orthoformate and ethanol effectively protects the ketone, driven to completion by the formation of stable byproducts.
Step-by-Step Protocol: Acetalization
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Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), add Ethyl Pyruvate (1.0 eq) and anhydrous ethanol (3.0 eq).
-
Reagent Addition: Add triethyl orthoformate (1.2 eq) to the mixture, followed by a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed. The causality for heating is to overcome the activation energy for both acetal formation and the removal of water as it forms.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction & Purification: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Ethyl 2,2-diethoxypropanoate.
Step 2: Proposed Synthesis via Radical Bromination
The C3-methyl group of the precursor is not activated for electrophilic attack. Therefore, the most plausible method for introducing the bromine at this position is a free radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator.
Step-by-Step Protocol: Bromination (Proposed)
-
Setup: In a flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a 250W sun lamp), dissolve Ethyl 2,2-diethoxypropanoate (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02 eq).
-
Reaction: Heat the mixture to reflux while irradiating with the lamp. The combination of heat and light initiates the homolytic cleavage of AIBN, starting the radical chain reaction. Monitor the reaction by GC-MS. The reaction is complete when the starting material is consumed and the dense succinimide byproduct has fully precipitated.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate to remove any residual bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, Ethyl 3-bromo-2,2-diethoxypropanoate, should be purified by vacuum distillation to remove impurities and unreacted starting material.
Reactivity and Strategic Applications in Synthesis
The synthetic power of Ethyl 3-bromo-2,2-diethoxypropanoate lies in its bifunctionality. The two key reactive sites—the primary bromide and the latent ketone—can be addressed sequentially to build molecular complexity.
A. Nucleophilic Substitution at C3
The C-Br bond is part of a primary alkyl halide, making it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.[4][5] This allows for the straightforward introduction of various functional groups at the C3 position.
-
Causality: The Sₙ2 mechanism is favored due to the unhindered nature of the primary carbon. Strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, DMSO) provide optimal conditions for efficient displacement of the bromide leaving group.[6]
Common Transformations:
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Azide Introduction: Reaction with sodium azide (NaN₃) yields the corresponding 3-azido derivative, a precursor to primary amines.
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Cyanation: Reaction with sodium or potassium cyanide (NaCN, KCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
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Thiolation: Reaction with thiolates (RS⁻) forms thioethers.
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Alkylation: Use as an alkylating agent for enolates or other carbon nucleophiles.
B. Acetal Deprotection to Reveal the Ketone
The diethyl acetal is a robust protecting group, stable to bases, organometallics, hydrides, and most oxidizing/reducing conditions.[7] It can be cleanly removed under acidic aqueous conditions to unmask the parent ketone at the C2 position.
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Mechanism Insight: The hydrolysis is an acid-catalyzed process.[8] It begins with the protonation of one of the ethoxy oxygens, converting it into a good leaving group (ethanol).[9] The departure of ethanol is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxonium ion. Water then attacks this highly electrophilic species, and after a proton transfer, a hemiacetal is formed. The process repeats—protonation of the second ethoxy group, elimination, and attack by water—to ultimately yield the ketone.[9][10] To drive the equilibrium towards the ketone, a large excess of water is typically used.[9]
This two-stage reactivity makes the compound an ideal building block for synthesizing complex heterocyclic systems and functionalized α-keto esters, which are prevalent motifs in medicinal chemistry.
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl 3-bromo-2,2-diethoxypropanoate is not publicly available. Therefore, a rigorous risk assessment must be conducted prior to use, and the compound should be handled with the precautions appropriate for a reactive brominated organic ester. The following guidance is based on structurally related compounds.[11]
| Hazard Type | Associated Precautionary Information |
| GHS Pictograms (Anticipated) | GHS07 (Exclamation Mark) |
| Hazard Statements (Anticipated) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. All manipulations should be performed in a certified chemical fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. |
| Spill & Disposal | Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations. |
Trustworthiness Note: This safety information is inferred. The end-user is solely responsible for consulting a validated SDS from the supplier and performing a task-specific risk assessment before handling this chemical.
Spectroscopic Characterization Profile (Predicted)
In the absence of published experimental data, the ¹H and ¹³C NMR spectra can be reliably predicted based on standard chemical shift values and substituent effects.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~4.25 | Quartet (q) | 2H | -OCH₂ CH₃ (ester) | Typical range for methylene of an ethyl ester. |
| ~3.70 | Singlet (s) | 2H | BrCH₂ - | Methylene adjacent to an electron-withdrawing bromine. |
| ~3.65 | Quartet (q) | 4H | -OCH₂ CH₃ (acetal) | Methylene protons of the two equivalent ethoxy groups. |
| ~1.30 | Triplet (t) | 3H | -OCH₂CH₃ (ester) | Typical range for methyl of an ethyl ester. |
| ~1.25 | Triplet (t) | 6H | -OCH₂CH₃ (acetal) | Methyl protons of the two equivalent ethoxy groups. |
Predicted ¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~168.0 | C =O (ester) | Carbonyl carbon of an ester. |
| ~101.0 | C (OEt)₂ | Quaternary carbon of the diethyl acetal. |
| ~61.5 | -OCH₂ CH₃ (ester) | Methylene carbon of the ethyl ester. |
| ~59.0 | -OCH₂ CH₃ (acetal) | Methylene carbons of the ethoxy groups. |
| ~35.0 | BrCH₂ - | Carbon bearing the bromine atom. |
| ~15.0 | -OCH₂CH₃ (acetal) | Methyl carbons of the ethoxy groups. |
| ~14.0 | -OCH₂CH₃ (ester) | Methyl carbon of the ethyl ester. |
Conclusion
Ethyl 3-bromo-2,2-diethoxypropanoate is a highly valuable, albeit specialized, synthetic building block. Its true potential is realized through the strategic and sequential manipulation of its two distinct functional groups: the primary bromide, amenable to a host of nucleophilic substitutions, and the acid-labile diethyl acetal, which serves as a stable protecting group for a ketone. This bifunctional nature provides a reliable platform for the synthesis of complex α-keto ester derivatives and other molecular scaffolds relevant to the pharmaceutical and fine chemical industries. While its synthesis and safety require careful consideration, its application offers a streamlined approach to advanced molecular construction.
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